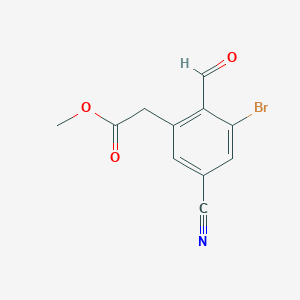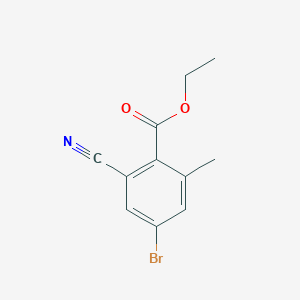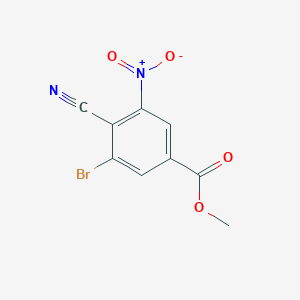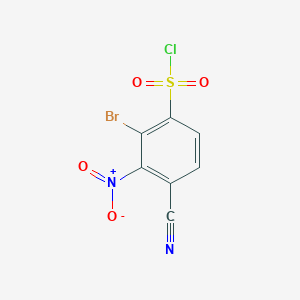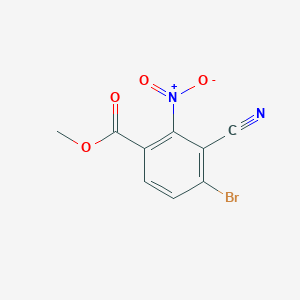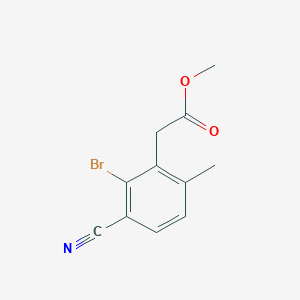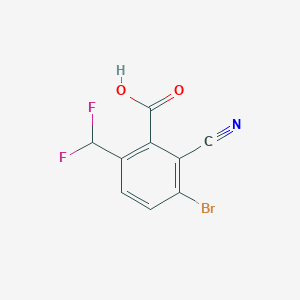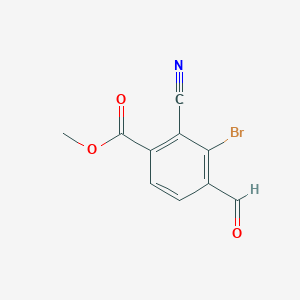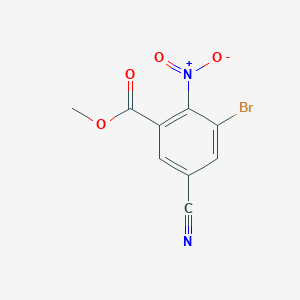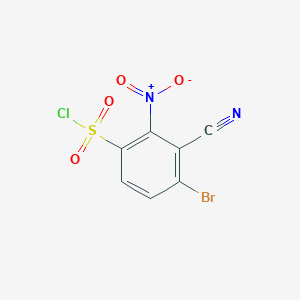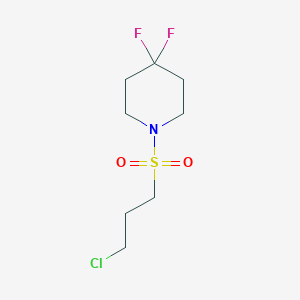
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine
Descripción general
Descripción
3-Chloropropane-1-sulfonyl chloride is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones .
Synthesis Analysis
3-Chloropropane-1-sulfonyl chloride is used as a starting reagent in the synthesis of the pyrrolidine-based chiral imidazolium ionic liquid . It is also used in the sulfonation of cross-linked polyethylenimine for selective removal of Hg .Molecular Structure Analysis
The molecular formula of 3-Chloropropane-1-sulfonyl chloride is C3H6Cl2O2S . The SMILES string representation is ClCCCS(Cl)(=O)=O .Chemical Reactions Analysis
3-Chloropropane-1-sulfonyl chloride is used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to yield chiral sultams and sultones .Physical And Chemical Properties Analysis
3-Chloropropane-1-sulfonyl chloride is a clear colorless to yellow to orange or pale brown liquid . It has a refractive index of 1.4880-1.4920 at 20°C . It is soluble in dichloromethane, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación
Synthesis of Sulfonated Block Copolymers for Fuel-Cell Applications
Research has demonstrated the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, aimed at fuel-cell applications. These copolymers exhibited higher proton conductivity and mechanical properties compared to traditional materials, making them promising candidates for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Locally and Densely Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane
Another study focused on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, showcasing their ability to form tough, flexible, and transparent membranes which facilitate efficient proton conduction, suggesting their potential in enhancing fuel cell efficiency (Matsumoto, Higashihara, & Ueda, 2009).
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
A study introduced a novel nano-sized N-sulfonic acid as a catalyst for promoting the one-pot synthesis of hexahydroquinolines via a multi-component condensation process. This catalyst exhibited excellent yields and reusability, highlighting its efficiency and potential for application in various organic syntheses (Goli-Jolodar, Shirini, & Seddighi, 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies have focused on the degradation processes and detection methods for chlorinated fumigants and per- and polyfluoroalkyl substances (PFAS), which are related to the broader family of chemicals that 1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine might be a part of. These studies contribute to our understanding of the environmental fate and potential health impacts of such chemicals (Zheng et al., 2006), (Calafat et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-chloropropylsulfonyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO2S/c9-4-1-7-15(13,14)12-5-2-8(10,11)3-6-12/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNXLBMVOCOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



